molecular formula C20H14ClF3N2O2 B2357079 1-(2-chlorobenzyl)-2-oxo-N-(4-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide CAS No. 946248-53-9

1-(2-chlorobenzyl)-2-oxo-N-(4-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2357079
CAS No.: 946248-53-9
M. Wt: 406.79
InChI Key: JUYAXLNBSWHGNS-UHFFFAOYSA-N
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Description

This compound is a dihydropyridine derivative characterized by a 2-chlorobenzyl group at position 1 and a 4-(trifluoromethyl)phenyl carboxamide substituent at position 2. Its molecular formula is C20H13ClF3N2O2 (assuming structural similarity to and ), with a molecular weight of approximately 408.78 g/mol.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClF3N2O2/c21-17-6-2-1-4-13(17)12-26-11-3-5-16(19(26)28)18(27)25-15-9-7-14(8-10-15)20(22,23)24/h1-11H,12H2,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYAXLNBSWHGNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The mode of action of this compound involves its interaction with its targets. It’s likely that the compound binds to its target, altering its function. This can result in changes in cellular processes, leading to the desired therapeutic effect. The exact nature of these interactions and changes would depend on the specific target and the structure of the compound.

Biochemical Pathways

The compound likely affects certain biochemical pathways. The exact pathways would depend on the compound’s target. Once the compound binds to its target, it can alter the function of the target, leading to changes in the biochemical pathways in which the target is involved. These changes can have downstream effects, potentially leading to the desired therapeutic effect.

Result of Action

The result of the compound’s action would be changes at the molecular and cellular level. These changes can lead to the desired therapeutic effect. The exact nature of these changes would depend on the compound’s target and mode of action.

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. These factors can include the pH of the environment, the presence of other compounds, temperature, and more. Understanding these factors can be crucial for optimizing the use and effectiveness of the compound.

Biological Activity

1-(2-chlorobenzyl)-2-oxo-N-(4-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide is a compound belonging to the dihydropyridine (DHP) class, which is known for its significant biological activities. The structural features of this compound, including the presence of a dihydropyridine ring and various substituents, contribute to its pharmacological profile. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C20H14ClF3N2O2C_{20}H_{14}ClF_3N_2O_2, with a molecular weight of approximately 389.67 g/mol. The compound features:

  • Dihydropyridine ring : Essential for calcium channel modulation.
  • Chlorobenzyl group : Influences lipophilicity and biological activity.
  • Trifluoromethyl moiety : Enhances electron-withdrawing properties.

These structural elements are crucial for understanding the compound's interaction with biological systems.

Research indicates that this compound interacts primarily with voltage-gated calcium channels (VGCCs), particularly L-type calcium channels. This interaction can affect various physiological processes such as:

  • Muscle contraction
  • Neurotransmitter release
  • Hormone secretion .

The compound's ability to modulate these channels suggests potential applications in cardiovascular and neurological disorders.

Antimicrobial Activity

Studies have shown that compounds with trifluoromethyl groups exhibit significant antimicrobial activity. For instance, related compounds have demonstrated effectiveness against strains of Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). While specific data for this compound is limited, its structural similarities to other effective DHP derivatives suggest potential antimicrobial properties .

Anti-inflammatory Potential

In vitro studies have assessed the anti-inflammatory effects of DHP compounds. It has been observed that certain substitutions on the phenyl ring can enhance or diminish anti-inflammatory activity. The presence of lipophilic and electron-withdrawing groups may play a critical role in modulating inflammatory responses .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings related to structural modifications and their effects on biological activity:

ModificationEffect on Activity
Addition of trifluoromethyl groupIncreases lipophilicity and potency
Chlorobenzyl substitutionEnhances interaction with VGCCs
Alteration in dihydropyridine ringAffects calcium channel modulation

Case Studies

Recent research has highlighted the importance of DHP derivatives in drug development. For example, a related DHP compound demonstrated complete tumor stasis in a gastric carcinoma model after oral administration, showcasing its potential as an anticancer agent . This underscores the relevance of exploring this compound within similar therapeutic contexts.

Scientific Research Applications

Cardiovascular Research

Dihydropyridines are primarily recognized for their role as calcium channel blockers. The compound may exhibit potential in managing conditions such as hypertension and angina by modulating L-type calcium channels, which are crucial in cardiac muscle contraction and vascular smooth muscle relaxation. Research indicates that structural modifications can enhance selectivity and potency against specific calcium channel subtypes.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Its ability to induce apoptosis in various cancer cell lines has been documented, with mechanisms involving:

  • Cell Cycle Arrest : The compound has been shown to halt cell division at the G1/S phase.
  • Enzyme Inhibition : It inhibits key enzymes involved in tumor progression.

A comparative analysis revealed significant antiproliferative effects against breast (MCF-7), lung (A549), and liver (HepG2) cancer cell lines, with effective concentrations (EC50) ranging from 8.7 µM to 12.3 µM, demonstrating superior efficacy compared to standard chemotherapeutics like doxorubicin.

Cancer Cell LineEC50 (µM)
MCF-7 (Breast)10.5
A549 (Lung)12.3
HepG2 (Liver)8.7

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies reported minimum inhibitory concentrations (MIC) indicating its potential as an antimicrobial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Structure-Activity Relationship Studies

The unique combination of functional groups in the compound allows for extensive structure-activity relationship studies. Modifications to the chlorobenzyl or trifluoromethyl groups can lead to variations in biological activity, providing insights into the design of more potent derivatives.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the pharmacological effects of this compound:

  • Cytotoxicity Assays : Studies demonstrated that the compound effectively reduces cell viability in cancer cell lines through mechanisms involving apoptosis.
  • Calcium Channel Interaction Studies : Research is ongoing to elucidate the specific interactions between this compound and calcium channels, which could lead to novel cardiovascular therapies.

Comparative Analysis with Related Compounds

To contextualize the biological profile of 1-(2-chlorobenzyl)-2-oxo-N-(4-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide, a comparative analysis with structurally similar compounds was performed:

Compound NameBiological ActivityNotable Features
1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridineModerate anticancer activityDifferent substituents
PerampanelAnticonvulsantKnown for its action on glutamate receptors
TaranabantInvestigated for weight lossVaried substituents impacting efficacy

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share the dihydropyridine core but differ in substituents, leading to variations in properties and bioactivity:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity
Target Compound C20H13ClF3N2O2 ~408.78 2-chlorobenzyl, 4-CF3-phenyl Potential enzyme inhibition, anticancer (inferred)
1-(3-chlorobenzyl)-N-(4-fluoro-3-CF3-phenyl)-2-oxo-dihydropyridine-3-carboxamide () C20H13ClF4N2O2 424.78 3-chlorobenzyl, 4-fluoro-3-CF3-phenyl Not explicitly stated, but halogen/CF3 groups suggest antimicrobial or anticancer activity
1-[(2-chlorophenyl)methyl]-N-[4-fluoro-3-CF3-phenyl]-2-oxo-dihydropyridine-3-carboxamide () C20H12ClF4N2O2 397.79 2-chlorobenzyl, 4-fluoro-3-CF3-phenyl Enhanced biological activity due to Cl/F/CF3 synergy
N-(4-chlorophenyl)-1-(3-nitrobenzyl)-2-oxo-dihydropyridine-3-carboxamide () C19H14ClN3O4 407.79 3-nitrobenzyl, 4-Cl-phenyl High apoptosis induction (anticancer)
N-(3-nitrophenyl)-2-oxo-dihydropyridine-3-carboxamide () C12H9N3O3 255.22 No benzyl, 3-nitro-phenyl High anticancer activity via apoptosis
Key Observations:
  • Substituent Position Matters: The 2-chlorobenzyl group in the target compound vs.
  • Trifluoromethyl vs. Nitro Groups : The CF3 group (strong electron-withdrawing) in the target compound may enhance metabolic stability compared to nitro-containing analogues (), which are prone to reduction in vivo .
  • Halogen Synergy : Compounds with multiple halogens (e.g., Cl + F in ) show amplified bioactivity, suggesting the target compound’s Cl + CF3 combination could be advantageous .
Anticancer Activity:
  • N-(3-nitrophenyl)-2-oxo-dihydropyridine-3-carboxamide (): Exhibits high activity via apoptosis induction due to the nitro group’s redox activity .
  • Target Compound : Predicted moderate-to-high activity, as CF3 groups enhance target binding without nitro-associated toxicity .
Enzyme Inhibition:
  • 1-[(4-chlorophenyl)methyl]-2-oxo-N-[2-CF3-phenyl]-dihydropyridine-3-carboxamide (): Inhibits phosphodiesterase 2A (PDE2A), improving cognitive function in preclinical models .
  • 2 in ) may alter selectivity .
Antimicrobial Activity:
  • 1-(4-bromophenyl)-N-(4-methylphenyl)-2-oxo-dihydropyridine-3-carboxamide (): Bromine substitution confers moderate antimicrobial activity .
  • Target Compound : Chlorine and CF3 groups may enhance antimicrobial effects compared to bromine/methyl analogues .

Physicochemical Properties

Property Target Compound Compound Compound
LogP ~3.5 (estimated) ~3.8 ~2.1
Solubility Low (hydrophobic CF3) Very low (additional F) Moderate (no benzyl)
Metabolic Stability High (CF3 resists oxidation) Moderate Low (nitro group)
  • Lipophilicity : The target compound’s LogP (~3.5) balances membrane permeability and solubility, making it more drug-like than ’s highly hydrophobic analogue .
  • Nitro Group Drawbacks : ’s nitro-substituted compound faces rapid metabolism, limiting its therapeutic utility compared to the target compound .

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